3-Bromo-2-chloro-6-((trimethylsilyl)ethynyl)pyridine
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Overview
Description
3-Bromo-2-chloro-6-((trimethylsilyl)ethynyl)pyridine is an organosilicon compound with the molecular formula C10H11BrClNSi and a molecular weight of 288.64 g/mol . This compound is characterized by the presence of bromine, chlorine, and a trimethylsilyl-ethynyl group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-6-((trimethylsilyl)ethynyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with pyridine derivatives that are functionalized with bromine and chlorine atoms.
Reaction with Trimethylsilylacetylene: The key step involves the reaction of the pyridine derivative with trimethylsilylacetylene under specific conditions to introduce the trimethylsilyl-ethynyl group.
Catalysts and Solvents: Palladium catalysts and appropriate solvents are often used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-chloro-6-((trimethylsilyl)ethynyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: The trimethylsilyl-ethynyl group can participate in coupling reactions such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Organoboron Reagents: Employed in Suzuki–Miyaura coupling reactions.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted pyridine derivatives.
Scientific Research Applications
3-Bromo-2-chloro-6-((trimethylsilyl)ethynyl)pyridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-2-chloro-6-((trimethylsilyl)ethynyl)pyridine involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-chloro-4-((trimethylsilyl)ethynyl)pyridine
- 3-Bromo-2-chloro-5-((trimethylsilyl)ethynyl)pyridine
- 3-Bromo-2-chloro-6-((trimethylsilyl)ethynyl)pyridin-3-amine
Uniqueness
3-Bromo-2-chloro-6-((trimethylsilyl)ethynyl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties compared to other similar compounds .
Properties
IUPAC Name |
2-(5-bromo-6-chloropyridin-2-yl)ethynyl-trimethylsilane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClNSi/c1-14(2,3)7-6-8-4-5-9(11)10(12)13-8/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIOXEDLTFKKILC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=NC(=C(C=C1)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNSi |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.64 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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